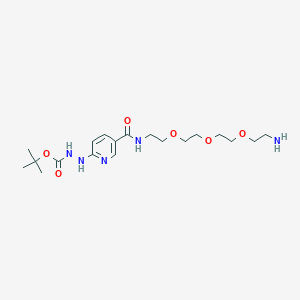
Boc-HyNic PEG3 amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HyNic PEG3 amine is a chemical compound that belongs to the family of functionalized polyethylene glycols. It is characterized by the presence of a hydrazinonicotinamide (HyNic) moiety, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. The HyNic moiety allows for easy conjugation with aldehyde and ketone groups, forming a reversible hydrazone linker. The PEG spacer enhances the solubility of the resulting complex in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic PEG3 amine typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the HyNic moiety: The HyNic moiety is introduced by reacting the Boc-protected amine with a suitable hydrazinonicotinamide derivative under mild conditions.
Attachment of the PEG spacer: The PEG spacer is attached to the HyNic moiety through a coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Boc-HyNic PEG3 amine undergoes various chemical reactions, including:
Substitution Reactions: The HyNic moiety can react with aldehyde and ketone groups to form hydrazone linkers.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to free the amine group.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of aldehydes or ketones in aqueous or organic solvents.
Deprotection Reactions: Involve the use of mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Hydrazone Linkers: Formed from the reaction of the HyNic moiety with aldehydes or ketones.
Free Amine: Formed from the deprotection of the Boc group.
Aplicaciones Científicas De Investigación
Boc-HyNic PEG3 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of molecular interactions and the development of novel materials.
Biology: Employed in the labeling and detection of biomolecules, aiding in the study of cellular processes and protein interactions.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of Boc-HyNic PEG3 amine involves the formation of hydrazone linkers through the reaction of the HyNic moiety with aldehyde or ketone groups. This reversible linkage allows for the controlled release of conjugated molecules under specific conditions. The PEG spacer enhances the solubility and stability of the resulting complexes, facilitating their use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-N-Amido-PEG3-amine: Similar in structure, with a Boc-protected amine and a PEG spacer, but lacks the HyNic moiety.
Amino PEG (PEG-NH2): Contains an amino group and a PEG spacer but does not have the Boc protection or HyNic moiety.
Uniqueness
Boc-HyNic PEG3 amine is unique due to the presence of the HyNic moiety, which allows for the formation of reversible hydrazone linkers. This feature, combined with the PEG spacer and Boc-protected amine, makes it a versatile tool for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
tert-butyl N-[[5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O6/c1-19(2,3)30-18(26)24-23-16-5-4-15(14-22-16)17(25)21-7-9-28-11-13-29-12-10-27-8-6-20/h4-5,14H,6-13,20H2,1-3H3,(H,21,25)(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWSIVXJKCYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)
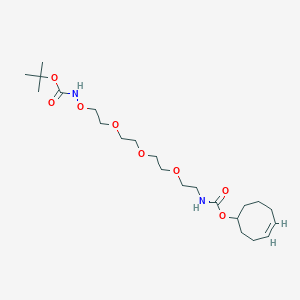
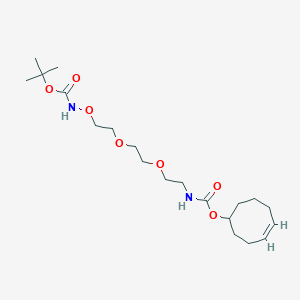
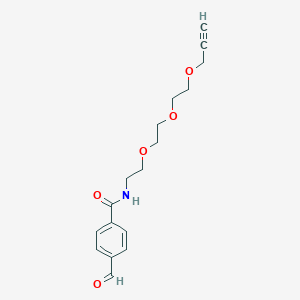

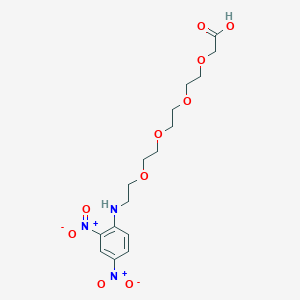
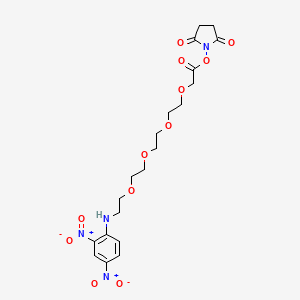

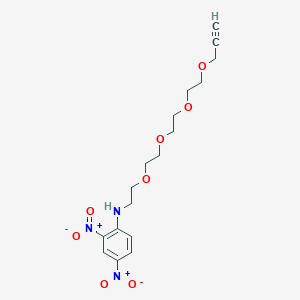

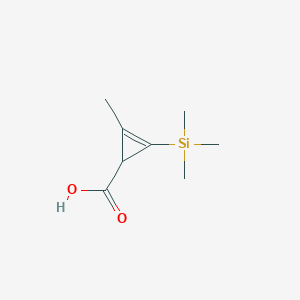
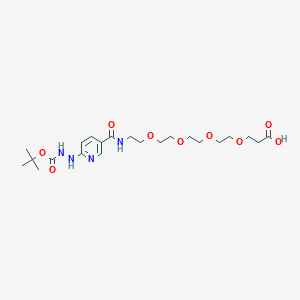

![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
